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Compound of Interest

Compound Name: Ethyl 6-bromonicotinate

Cat. No.: B170660

Introduction: The Strategic Importance of a Versatile
Pyridine Building Block

In the landscape of modern drug discovery and materials science, functionalized heterocyclic
scaffolds are of paramount importance. Among these, the pyridine ring system is a ubiquitous
motif found in numerous blockbuster pharmaceuticals and agrochemicals. Ethyl 6-
bromonicotinate (CAS No. 132334-98-6) has emerged as a particularly valuable and versatile
building block for researchers and process chemists.[1] Its structure, featuring an electron-
deficient pyridine ring activated by an ester and possessing a strategically placed bromine
atom, makes it an ideal substrate for a wide array of synthetic transformations, most notably
palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the physical and chemical properties of Ethyl 6-
bromonicotinate. It is designed to equip researchers, scientists, and drug development
professionals with the technical knowledge and field-proven insights required to effectively
utilize this key intermediate. We will delve into its synthesis, reactivity, spectral characteristics,
and safe handling protocols, moving beyond a simple recitation of facts to explain the causality
behind experimental choices and to provide robust, self-validating methodologies.

Physicochemical and Structural Properties
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A thorough understanding of a reagent's physical properties is the foundation of its effective
use in the laboratory, informing choices regarding purification, storage, and reaction setup.
While some specific physical constants for Ethyl 6-bromonicotinate are not widely published,
its properties can be reliably inferred from available data and comparison with close structural
analogs like Methyl 6-bromonicotinate.[2]

Table 1: Physicochemical Data for Ethyl 6-bromonicotinate

Property Value Source(s)
CAS Number 132334-98-6 [1]
Molecular Formula CsHsBrNO2 [11[3]
Molecular Weight 230.06 g/mol [11[3]
Appearance Solid, Semi-solid, or lump

Data not available; likely a low-

melting solid. The analogous

Melting Point
methyl ester melts at 106-110
°C.

Boiling Point Data not available.

Expected to be soluble in
- common organic solvents
Solubility ] _ [4]
(DCM, THF, Dioxane, DMF);

limited solubility in water.

Store under an inert
Storage atmosphere at room

temperature.

Synthesis of Ethyl 6-bromonicotinate

The most direct and reliable synthesis of Ethyl 6-bromonicotinate is achieved through the
esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. While various
esterification methods exist, the conversion of the carboxylic acid to an acyl chloride
intermediate followed by reaction with ethanol offers a high-yielding and clean transformation,
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avoiding the equilibrium limitations of direct Fischer esterification. This approach is well-
documented for the analogous methyl ester and is directly adaptable.[5][6]

Protocol 2.1: Synthesis via Acyl Chloride Intermediate

This two-step, one-pot procedure is a robust method for preparing Ethyl 6-bromonicotinate
on a laboratory scale. The causality is clear: oxalyl chloride is a superior reagent for creating
the acyl chloride as its byproducts (CO, COz, HCI) are gaseous and easily removed, driving the
reaction to completion.

Step-by-Step Methodology:

e Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser (with a gas outlet connected to a scrubber), add 6-bromonicotinic acid (10.1
g, 50 mmol) and dichloromethane (DCM, 100 mL).

e Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4
drops). Slowly add oxalyl chloride (5.5 mL, 65 mmol, 1.3 equiv) to the suspension via a
dropping funnel over 15 minutes at room temperature.

o Expertise & Experience: Vigorous gas evolution will be observed. The catalytic DMF forms
the Vilsmeier reagent in situ, which is the active species that facilitates the conversion to
the acyl chloride.

o Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The
reaction is complete when the solution becomes clear and gas evolution ceases.

e Solvent Removal: Remove the DCM and excess oxalyl chloride under reduced pressure
using a rotary evaporator. This step is critical to ensure the complete removal of the volatile
acid chloride precursor.

« Esterification: Re-dissolve the crude acyl chloride residue in dry DCM (50 mL). In a separate
flask, prepare a solution of absolute ethanol (15 mL, ~250 mmol, 5 equiv) and triethylamine
(8.4 mL, 60 mmol, 1.2 equiv) in dry DCM (50 mL).

» Addition and Reaction: Cool the acyl chloride solution to 0 °C in an ice bath. Add the
ethanol/triethylamine solution dropwise over 20 minutes. The triethylamine acts as an acid
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scavenger for the HCI generated during the esterification.

o Workup: After the addition is complete, allow the reaction to warm to room temperature and
stir for 1 hour. Quench the reaction by adding 50 mL of water. Transfer the mixture to a
separatory funnel, separate the layers, and wash the organic layer sequentially with
saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure to yield the crude product. Further purification can be
achieved by flash column chromatography on silica gel (using a hexane/ethyl acetate
gradient) or recrystallization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 6-bromonicotinate is anchored in its identity as a heteroaryl
halide. The carbon-bromine bond at the 6-position is an excellent handle for forming new
carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling
reactions. This reactivity allows for the facile introduction of diverse molecular fragments, a
cornerstone of modern medicinal chemistry.[4][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C
bond formation.[8] Ethyl 6-bromonicotinate is an ideal substrate, as the electron-withdrawing
nature of the pyridine ring and the ester group facilitates the rate-limiting oxidative addition step
of the catalytic cycle.[9]

This protocol describes a representative coupling to form Ethyl 6-phenylnicotinate.
Step-by-Step Methodology:

o Reagent Preparation: In an oven-dried Schlenk flask, combine Ethyl 6-bromonicotinate
(1.15 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol, 1.2 equiv), and potassium
phosphate (KsPOa, 3.18 g, 15.0 mmol, 3.0 equiv).

o Catalyst Addition: Add the palladium catalyst, such as Pdz(dba)s (92 mg, 0.1 mmol, 2 mol%),
and a phosphine ligand, such as XPhos (143 mg, 0.3 mmol, 6 mol%).
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o Trustworthiness: The use of a pre-catalyst and a well-defined ligand ensures reproducible
results. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for
promoting both the oxidative addition and reductive elimination steps, leading to higher
yields and faster reaction times.[10]

» Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Argon or
Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane (20 mL) and degassed
water (5 mL) via syringe.

o Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS.

o Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl
acetate (50 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the
palladium catalyst.

 Purification: Wash the filtrate with water (30 mL) and brine (30 mL). Dry the organic layer
over anhydrous NazSOa, filter, and concentrate in vacuo. Purify the residue by flash
chromatography on silica gel to afford the desired product.

1. Reagent Preparation

Pd Catalyst (Pd2(dba)3)

Ligand (XPhos) 2. Reaction 3. Workup & Purification

Evacuate & Backil Add Degassed Heat (80-100 °C) Dilute & Fitter Aqueous Wash Concentrate &
[C"“"""e in Flask (nert Axmospnere)]—’C)-oxane/vva‘eH &Stir CooltoRT (Celite) &Dry Purify (Chromatography)

Ethyl 6-phenylnicotinate

Click to download full resolution via product page

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
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Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing
for the synthesis of aryl amines from aryl halides.[7] This reaction is synthetically crucial as aryl
amine moieties are prevalent in pharmaceuticals. Ethyl 6-bromonicotinate serves as an
excellent electrophile for this transformation.

This protocol details a typical procedure for coupling a secondary cyclic amine.
Step-by-Step Methodology:

e Reaction Setup: To an oven-dried Schlenk tube, add Ethyl 6-bromonicotinate (1.15 g, 5.0
mmol), a palladium pre-catalyst such as Pd(OAc)z2 (22 mg, 0.1 mmol, 2 mol%), and a
suitable ligand like BINAP (93 mg, 0.15 mmol, 3 mol%).

o Base and Reagents: Add a strong, non-nucleophilic base such as cesium carbonate
(Cs2CO0s3, 2.44 g, 7.5 mmol, 1.5 equiv).

o Expertise & Experience: The choice of base is critical. A strong base is required to
deprotonate the amine or the intermediate palladium-amine complex, but it must not be
nucleophilic enough to compete in side reactions. Sodium tert-butoxide is also a common
choice.[11]

 Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas
(Argon). Repeat three times.

e Solvent and Amine Addition: Add dry, degassed toluene (25 mL) via syringe, followed by
morpholine (0.52 mL, 6.0 mmol, 1.2 equiv).

» Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.

o Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate (50 mL),
and filter through a plug of silica gel, eluting with additional ethyl acetate.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude material
can be purified by flash column chromatography (hexane/ethyl acetate) to yield the pure
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product, Ethyl 6-morpholinonicotinate.

1. Reagent Setup

2. Reaction 3. Workup & Purification

Click to download full resolution via product page
Caption: Workflow for the Buchwald-Hartwig amination reaction.

Spectroscopic Analysis (Predicted)

While comprehensive, published spectra for Ethyl 6-bromonicotinate are scarce, its spectral
characteristics can be accurately predicted based on its structure and data from analogous
compounds such as Methyl 6-bromonicotinate and Ethyl nicotinate.[5][12][13]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals

~8.9 ppm (d, 1H): Proton at C2 (ortho to ring N,
meta to Br). ~8.2 ppm (dd, 1H): Proton at C4
(meta to ring N and Br). ~7.7 ppm (d, 1H):
Proton at C5 (ortho to Br, meta to ring N). ~4.4
ppm (g, 2H): Methylene protons (-O-CHz-CHs).
~1.4 ppm (t, 3H): Methyl protons (-O-CH2-CH3).

1H NMR

~164 ppm: Carbonyl carbon (C=0). ~152 ppm:
C6 (ipso-C attached to Br). ~150 ppm: C2 (CH
ortho to ring N). ~140 ppm: C4 (CH meta to ring

13C NMR N). ~128 ppm: C5 (CH ortho to Br). ~125 ppm:
C3 (ipso-C attached to ester). ~62 ppm:
Methylene carbon (-O-CH2-CHs). ~14 ppm:
Methyl carbon (-O-CH2-CHs).

~1720-1730 cm~1: Strong C=0 stretch (ester).
~1580, 1470 cm~1: Aromatic C=C ring stretches.

IR (Infrared) ~1250-1300 cm~1: C-O stretch. ~3000-3100
cm~1: Aromatic C-H stretch. ~2850-2980 cm~1:
Aliphatic C-H stretch.

M+ at m/z 229 and 231: Molecular ion peak
showing the characteristic isotopic pattern for

MS (Mass Spec) bromine (*°Br/®1Br = 1:1). Key Fragments: m/z
184/186 (loss of ethoxy radical, *OCH2CHs), m/z
156/158 (loss of COzEY).

Safety and Handling

As a halogenated organic compound, Ethyl 6-bromonicotinate must be handled with
appropriate care in a laboratory setting.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

 Precautionary Measures:
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o Always handle in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o Avoid inhalation of dust or vapors (P261).

o Avoid contact with skin and eyes. In case of contact with eyes, rinse cautiously with water
for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
(P305+P351+P338).

o

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scbt.com [scbt.com]
2. Methyl 6-bromonicotinate CAS#: 26218-78-0 [m.chemicalbook.com]
3. aablocks.com [aablocks.com]

4. CAS 26218-78-0: 6-Bromonicotinic acid methyl ester [cymitquimica.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b170660?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/ethyl-6-bromonicotinate-132334-98-6
https://m.chemicalbook.com/ProductChemicalPropertiesCB1673058_EN.htm
https://www.aablocks.com/prod/132334-98-6
https://cymitquimica.com/cas/26218-78-0/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Methyl 6-bromonicotinate | 26218-78-0 [chemicalbook.com]
. Methyl 6-bromonicotinate CAS#: 26218-78-0 [amp.chemicalbook.com]
. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

°
© (0] ~ » &)

. researchgate.net [researchgate.net]

e 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
e 11. organic-synthesis.com [organic-synthesis.com]

e 12. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]

e 13. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. [Ethyl 6-bromonicotinate: A Comprehensive Technical
Guide for Synthetic and Medicinal Chemists]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b170660#physical-and-chemical-properties-of-
ethyl-6-bromonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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